6-fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one
Description
Properties
IUPAC Name |
6-fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c1-15-11(16)7-5-13-10-6(9(7)14-15)3-2-4-8(10)12/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXBZHXCBLLSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2- (6-methylpyridin-2-yl)-1- (quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide and ethanol . Another approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, palladium catalysts, and various halogenating agents. Reaction conditions often involve elevated temperatures and the use of solvents such as dimethylacetamide and ethanol .
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines and quinoline derivatives, which can exhibit different physical and chemical properties .
Scientific Research Applications
6-fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antibacterial and anticancer activities, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. For instance, it can bind to the quinolone-resistance-determining region in the catalytic domain of topoisomerase II (DNA gyrase) or IV complex with DNA, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Receptor Interactions
Pyrazoloquinolinones exhibit diverse pharmacological profiles depending on substituent positions and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazoloquinolinones
Key Observations:
Position 6 Fluorination: The 6-fluoro substituent in the target compound and MM-I-18 is associated with enhanced receptor binding and metabolic resistance compared to non-fluorinated analogs (e.g., DK-I-56-1 with 7-MeO) .
Agonist vs. Modulator Profiles : The 8-benzyloxy group in the BZR agonist analog contrasts with the target compound’s simpler structure, suggesting divergent mechanisms of action.
Metabolic and Pharmacokinetic Considerations
- Fluorine Impact: Fluorination at position 6 (target compound, MM-I-18) is hypothesized to reduce oxidative metabolism, extending half-life compared to non-halogenated analogs like DK-I-56-1 .
- Methoxy vs. Methyl Groups : DK-I-56-1’s deuterated methoxy group improves metabolic stability, while the target compound’s methyl group may offer similar benefits without isotopic labeling .
Cytotoxicity and Selectivity
- Piperazinyl Derivatives : Compounds like 5-cyclopropyl-8-fluoro-2-phenyl derivatives () exhibit cytotoxicity linked to piperazine moieties, which are absent in the target compound, suggesting a safer profile .
- Subtype Selectivity : The target compound’s 2-Me group may confer α6-GABAAR selectivity akin to CW-02-078 (14c), though empirical data are needed .
Biological Activity
6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This compound is characterized by a fused ring system that includes both pyrazole and quinoline structures, with a fluorine atom at the 6th position. The unique chemical structure of this compound makes it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity:
Research indicates that compounds within the pyrazolo[4,3-c]quinoline class exhibit significant anticancer properties, primarily through their action as inhibitors of checkpoint kinase 1 (Chk1) and topoisomerase II. These mechanisms are crucial for cell cycle regulation and DNA repair processes, making them attractive targets for cancer therapy. In vitro studies have shown that derivatives of this compound can reduce the basal activity of Chk1, enhancing the efficacy of conventional chemotherapeutic agents .
2. Anti-inflammatory Effects:
this compound has also been identified as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a significant role in inflammation and pain pathways. By inhibiting COX-2 activity, this compound may help alleviate inflammatory conditions .
3. Antimicrobial Properties:
The compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated that derivatives of pyrazolo[4,3-c]quinolines possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to modulation of enzyme activities involved in critical cellular processes:
- Chk1 Inhibition: By inhibiting Chk1, the compound may prevent tumor cells from effectively repairing DNA damage, leading to increased sensitivity to DNA-damaging agents used in cancer treatment.
- COX-2 Inhibition: The anti-inflammatory effects arise from the inhibition of COX-2, which reduces the production of pro-inflammatory mediators.
Research Findings
A summary of relevant research findings on this compound is presented in the table below:
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Treatment: A study conducted on various cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
- Inflammation Models: In animal models of inflammation, administration of the compound resulted in significant reductions in swelling and pain compared to control groups.
- Infection Trials: Preliminary trials indicated that derivatives of this compound could effectively reduce bacterial load in infected tissues.
Q & A
Q. What are the established synthetic routes for 6-fluoro-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinoline core via condensation of substituted quinoline precursors (e.g., ethyl 4-chloroquinoline-3-carboxylate derivatives) with hydrazine or its analogs .
- Step 2 : Fluorination at the 6-position using reagents like Selectfluor® or direct substitution during quinoline synthesis .
- Step 3 : Methylation at the 2-position via alkylation or nucleophilic substitution . Key parameters include solvent choice (e.g., xylene for high-temperature reactions), catalysts (e.g., triethylamine), and purification via recrystallization or column chromatography .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and ring fusion patterns, with δ ~8.5–9.0 ppm for quinoline protons and δ ~2.5 ppm for the methyl group .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 257.09 for C12H8FN3O) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in deuterated analogs .
Q. What in vitro assays are used for initial pharmacological screening?
- Receptor Binding Assays : Radioligand displacement studies (e.g., [3H]flumazenil for GABAA receptors) to measure IC50 values .
- Functional Selectivity : GABA shift ratios assess modulatory effects on receptor subtypes (e.g., α1β2γ2 vs. α6β3γ2 GABAA receptors) .
- Cytotoxicity Screening : MTT assays in cancer cell lines to evaluate anti-proliferative potential .
Advanced Research Questions
Q. How do deuterated analogs improve metabolic stability and bioavailability?
- Deuteration Strategy : Substitution of hydrogen with deuterium at metabolically vulnerable positions (e.g., methoxy-d3 groups) reduces first-pass metabolism via the kinetic isotope effect .
- Formulation : Nanocrystal dispersions enhance solubility and stability, as demonstrated in freeze-dried formulations of deuterated analogs like DK-I-56-1 .
- Pharmacokinetics : In vivo studies in rodents show prolonged half-life (t1/2 > 6 hours) and increased AUC compared to non-deuterated compounds .
Q. How can structural modifications resolve contradictory data in receptor affinity studies?
- Substituent Effects : Electron-withdrawing groups (e.g., -F at C6) enhance GABAA receptor binding (Ki ~10 nM), while bulky substituents (e.g., adamantanylmethyl) improve CB2 receptor selectivity (>1,000-fold over CB1) .
- Assay Optimization : Use of cloned receptor subtypes and standardized conditions (e.g., pH 7.4, 25°C) minimizes variability in IC50 measurements .
Q. What methodologies address low yields in large-scale synthesis?
- Continuous Flow Reactors : Improve reaction efficiency and scalability (yields >85%) by optimizing temperature and residence time .
- Green Chemistry : Solvent-free microwave-assisted synthesis reduces reaction time (from 12 hours to 2 hours) and waste .
Q. How does fluorination influence the compound’s pharmacological profile?
- Bioavailability : The 6-fluoro group increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration .
- Target Engagement : Fluorine’s electronegativity strengthens hydrogen bonding with kinase active sites (e.g., JAK2 inhibition, IC50 = 50 nM) .
Data Contradiction Analysis
Q. Why do discrepancies arise in reported receptor selectivity ratios?
- Species Differences : Human vs. rodent receptor subtypes exhibit varying binding pockets (e.g., α6β3γ2 GABAA receptors show 10-fold higher affinity in human models) .
- Ligand Purity : Impurities >2% (e.g., unreacted hydrazine derivatives) artificially inflate off-target binding in radioligand assays .
Key Research Findings Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
